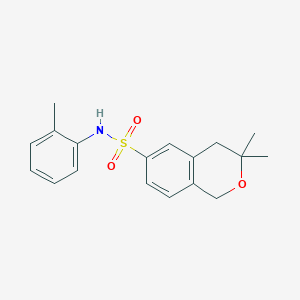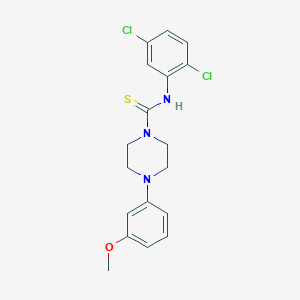![molecular formula C17H13Cl2N5O3 B4540429 N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(4-nitrophenyl)urea](/img/structure/B4540429.png)
N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(4-nitrophenyl)urea
Vue d'ensemble
Description
The chemical compound "N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(4-nitrophenyl)urea" is part of a class of compounds that have been explored for their potential in various applications due to their unique structural features and biological activities. This compound, like others in its class, contains urea as a functional group, combined with substituted pyrazole and nitrophenyl groups, which are known for their significance in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of compounds similar to "N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(4-nitrophenyl)urea" often involves multi-step chemical reactions, starting with the formation of the pyrazole core followed by subsequent functionalization with the appropriate benzyl and nitrophenyl groups. For instance, 1-Aryl-3-(2-chloroethyl) ureas have been synthesized and evaluated for their cytotoxicity, showcasing a method that could potentially be adapted for the synthesis of the compound (Gaudreault et al., 1988).
Molecular Structure Analysis
The molecular structure of compounds like "N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(4-nitrophenyl)urea" can be characterized using techniques such as X-ray crystallography. Studies on similar compounds have revealed intricate details about their crystal packing, hydrogen bonding, and overall molecular conformation, which play a crucial role in their chemical reactivity and interaction with biological targets (Sharma et al., 2016).
Chemical Reactions and Properties
The reactivity of "N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(4-nitrophenyl)urea" can be inferred from the functional groups present in its structure. The urea group is known for its ability to participate in hydrogen bonding, whereas the nitro and chlorobenzyl groups may undergo various substitution reactions. The pyrazole ring can engage in nucleophilic substitution reactions and act as a ligand in coordination chemistry (Portilla et al., 2007).
Propriétés
IUPAC Name |
1-[1-[(3,4-dichlorophenyl)methyl]pyrazol-3-yl]-3-(4-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N5O3/c18-14-6-1-11(9-15(14)19)10-23-8-7-16(22-23)21-17(25)20-12-2-4-13(5-3-12)24(26)27/h1-9H,10H2,(H2,20,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDGDYUMWGQJCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=NN(C=C2)CC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-3-(4-nitrophenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl [1-[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4540347.png)
![6-{4-[2-(2-chlorophenoxy)ethoxy]-3,5-dimethoxybenzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4540358.png)
![2-(benzylthio)-N-[4-(4-morpholinyl)benzyl]acetamide](/img/structure/B4540366.png)
![N-(2,3-dimethylphenyl)-2-({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4540372.png)
![3-[(2,4-difluorobenzyl)oxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B4540384.png)
![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4540388.png)

![2-({4-[3-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)-N-(3-nitrophenyl)acetamide](/img/structure/B4540415.png)


![2-{[(4-iodophenoxy)acetyl]amino}-5-methylbenzoic acid](/img/structure/B4540435.png)
![4-[ethyl(methylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide](/img/structure/B4540439.png)
![N-ethyl-2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)acetamide](/img/structure/B4540460.png)
![3,5-dimethyl-4-nitro-1-[(3-nitro-1H-pyrazol-1-yl)acetyl]-1H-pyrazole](/img/structure/B4540468.png)